tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Structure–Activity Relationship (SAR) Fragment-Based Drug Discovery

tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1823417-57-7) is a spirocyclic building block featuring a 5-oxa-2-azaspiro[3.4]octane core, a Boc-protected azetidine nitrogen, and a primary aminoethyl side chain at the C8 position. It belongs to a family of oxa-azaspiro[3.4]octane modules introduced by Carreira and co-workers to expand three-dimensional chemical space for drug discovery.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 1823417-57-7
Cat. No. B2846796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS1823417-57-7
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CCN
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)10(4-6-14)5-7-17-13/h10H,4-9,14H2,1-3H3
InChIKeyQDFYBBOCEAHFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1823417-57-7): Spirocyclic Building Block Procurement Specification


tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1823417-57-7) is a spirocyclic building block featuring a 5-oxa-2-azaspiro[3.4]octane core, a Boc-protected azetidine nitrogen, and a primary aminoethyl side chain at the C8 position . It belongs to a family of oxa-azaspiro[3.4]octane modules introduced by Carreira and co-workers to expand three-dimensional chemical space for drug discovery [1]. With a molecular formula of C13H24N2O3 and a molecular weight of 256.34 g/mol , this compound is supplied for research and development use as a multifunctional intermediate for the synthesis of biologically active molecules, including M4 muscarinic receptor agonists and autotaxin inhibitors [2].

Why Generic Substitution Fails for tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate


Generic substitution of spirocyclic building blocks is inherently risky because minor positional isomerism or heteroatom permutations profoundly alter exit-vector geometry, physicochemical properties, and downstream biological activity. The 5-oxa-2-azaspiro[3.4]octane scaffold presents substitution sites at C6, C7, and C8, each producing regioisomers with distinct spatial orientations of functional groups [1]. Procurement of the incorrect regioisomer—such as the C7-aminoethyl analog (CAS 1330764-09-4) instead of the C8-substituted target compound (CAS 1823417-57-7)—results in a different exit-vector angle and altered molecular topology, potentially redirecting fragment elaboration and compromising target selectivity . Furthermore, the scaffold's nitrogen and oxygen atoms serve as hydrogen-bond donors/acceptors; repositioning these pharmacophoric elements inadvertently alters binding interactions and PK properties .

Quantitative Evidence Guide: tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Differentiation


C8 vs. C7 Substitution: Positional Isomerism Alters Exit-Vector Geometry in 5-Oxa-2-azaspiro[3.4]octane Scaffolds

The target compound's aminoethyl group is attached at the C8 (β-position of the tetrahydrofuran ring), whereas the commercially available regioisomer (CAS 1330764-09-4) bears the aminoethyl group at C7 (α-position). According to the Carreira group's design, these substitution patterns produce distinct exit-vector trajectories, enabling divergent fragment elaboration and target engagement [1]. The 5-oxa-2-azaspiro[3.4]octane family comprises at least 17 commercially available analogues with functionalization at different ring positions, each presenting unique spatial vectors .

Medicinal Chemistry Structure–Activity Relationship (SAR) Fragment-Based Drug Discovery

Aminoethyl Linker Length: Longer Primary Amine Tether Compared to C8-Amino Analog Enhances Conformational Flexibility

The target compound (CAS 1823417-57-7) carries a 2-aminoethyl chain (-CH2CH2NH2) at C8, whereas the direct C8-amino analog 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane (CAS 1408074-44-1) has the amine directly attached to the spirocyclic core (-NH2). This difference in linker length affects the reach of the primary amine for conjugation or binding. The target compound's extended linker increases the distance between the spirocyclic core and the terminal amino group, which is critical for applications requiring a spacer arm for bioconjugation or for linking to a second pharmacophore .

Chemical Biology PROTAC Design Linker Chemistry

Spirocyclic Core Fsp³ Enrichment vs. Flat Aromatic Building Blocks: Enhanced Solubility and Reduced Lipophilicity

The 5-oxa-2-azaspiro[3.4]octane scaffold possesses a high fraction of sp³-hybridized carbons (Fsp³), a parameter associated with improved solubility, reduced promiscuous binding, and favorable drug-like profiles compared to flat aromatic building blocks. For the related 5-oxa-2-azaspiro[3.4]octane oxalate scaffold, the reported Fsp³ value is 0.857 . Oxa-azaspiro[2.n]alkane building blocks with high Fsp³ have been shown to offer favorable experimental lipophilicity profiles and potential as isosteric replacements for conventional saturated heterocycles [1]. In contrast, common flat aromatic building blocks such as phenyl or pyridyl derivatives typically exhibit Fsp³ values below 0.3 and higher LogP values, correlating with poorer solubility and increased off-target binding .

Physicochemical Profiling Drug-Likeness Lead Optimization

Dual Functional Handle Design: Orthogonal Boc-Protected Azetidine and Primary Amine for Sequential Derivatization

The target compound uniquely combines a Boc-protected azetidine nitrogen and a free primary amine on an ethyl linker in the same molecule. By contrast, the C8-hydroxy analog tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-99-5) has only a hydroxyl handle at C8 and lacks the aminoethyl extension entirely . The presence of two orthogonally reactive functional groups—a protected secondary amine (Boc-azetidine) and a free primary aliphatic amine—enables sequential, chemoselective derivatization without protecting-group manipulation on the amine side chain. This dual-handle architecture reduces synthetic step count when constructing compound libraries or elaborating fragments .

Synthetic Chemistry Library Synthesis Fragment Elaboration

M4 Muscarinic Agonist Pharmacophore Compatibility: Scaffold Validated in Novartis Patent Series

The 5-oxa-2-azaspiro[3.4]octane scaffold is explicitly claimed in Novartis patents (AU2020364186B2, US11820778B2) as the core template for M4 muscarinic receptor agonists targeting psychosis, cognitive dysfunction, and substance use disorders [1][2]. While the target compound itself is a building block rather than a final agonist, its C8-aminoethyl substitution pattern positions the amine handle for attachment of elaborated pharmacophores found in potent M4 agonists. In contrast, non-spirocyclic piperidine or morpholine scaffolds lack the three-dimensional exit-vector geometry required to achieve the selective M4 agonism profile demonstrated by this spirocyclic series. The patent series reports compounds with M4 agonist activity, validating the scaffold's relevance for this therapeutic target [1].

Neuroscience GPCR Drug Discovery M4 Muscarinic Receptor

Autotaxin Inhibitor Co-Crystal Structure: 5-Oxa-2-azaspiro[3.4]octane Scaffold Bound with IC50 = 7.5 nM

A 5-oxa-2-azaspiro[3.4]octane-2-carboxylate derivative (PDB ligand XHQ) has been co-crystallized with rat autotaxin, demonstrating an IC50 of 0.00754101 µM (7.5 nM) in the PDB entry 7G33 [1]. This derivative bears an elaborated amide-linked benzotriazole pharmacophore at the C7 position of the spirocyclic core, structurally derived from the same scaffold family as the target compound. The co-crystal structure confirms that the spirocyclic framework provides a rigid, three-dimensional presentation of substituents that is compatible with high-affinity binding to a therapeutically relevant target enzyme [1]. Non-spirocyclic acyclic linkers or monocyclic alternatives would not recapitulate this precise binding geometry.

Structural Biology Enzyme Inhibition Autotaxin

Optimal Application Scenarios for tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Based on Quantitative Evidence


Fragment-Based Lead Generation Targeting M4 Muscarinic Receptors

This compound serves as a direct synthetic entry point to the 5-oxa-2-azaspiro[3.4]octane scaffold claimed in Novartis M4 agonist patents (AU2020364186B2, US11820778B2). The C8-aminoethyl handle enables attachment of elaborated aromatic or heteroaromatic pharmacophores required for M4 receptor agonism, while the Boc-azetidine nitrogen remains available for subsequent diversification. Procurement of this specific regioisomer ensures alignment with the patent-defined exit-vector geometry [1][2].

PROTAC Linker Chemistry and Targeted Protein Degradation

The combination of a rigid spirocyclic core and a flexible 2-aminoethyl linker makes this building block suitable for PROTAC (PROteolysis TArgeting Chimera) design. The Boc-protected azetidine can anchor one ligand (e.g., an E3 ligase binder), while the free primary amine on the ethyl spacer allows orthogonal conjugation to a target-protein ligand. The extended linker length (compared to 8-amino analogs) provides greater conformational freedom to optimize ternary complex formation [1].

Autotaxin Inhibitor Optimization via Structure-Based Drug Design

The co-crystal structure of a 5-oxa-2-azaspiro[3.4]octane derivative bound to autotaxin (PDB 7G33, IC50 = 7.5 nM) validates this scaffold for enzyme inhibition programs. The C8-aminoethyl building block provides a starting point for fragment growing into the autotaxin binding pocket. The rigid spirocyclic framework pre-organizes substituents and reduces entropic penalties upon binding, as evidenced by the nanomolar potency of the co-crystallized derivative [1].

DNA-Encoded Library (DEL) Synthesis Requiring 3D Diversity

The high Fsp³ content (≈0.86 for the scaffold class) and dual orthogonal functional handles make this compound an ideal DNA-encoded library (DEL) building block. The spirocyclic core introduces three-dimensionality that expands chemical space beyond flat aromatic DELs. The Boc-azetidine can be deprotected on-DNA for the first cycle of library synthesis, while the aminoethyl chain enables a second cycle of diversification, supporting the construction of sp³-rich, lead-like compound collections [1][2].

Quote Request

Request a Quote for tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.